3-Fluoro-N-[2-(N-hydroxycarbamimidoyl)-ethyl]-N-methyl-benzamide
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Overview
Description
3-FLUORO-N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE is a fluorinated benzamide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine in the molecule often imparts unique chemical and biological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: Introduction of the fluorine atom into the benzamide structure. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amidation: Formation of the benzamide core by reacting the fluorinated benzoyl chloride with methylamine.
Hydroxycarbamimidoylation: Introduction of the hydroxycarbamimidoyl group through a reaction involving ethyl isocyanate and hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-FLUORO-N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxycarbamimidoyl group may also play a role in binding to active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-N-METHYLBENZAMIDE: Lacks the hydroxycarbamimidoyl group, making it less versatile in biological applications.
N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
3-FLUORO-N-{2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ETHYL}-N-METHYLBENZAMIDE is unique due to the combination of the fluorine atom and the hydroxycarbamimidoyl group. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14FN3O2 |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
N-[(3E)-3-amino-3-hydroxyiminopropyl]-3-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C11H14FN3O2/c1-15(6-5-10(13)14-17)11(16)8-3-2-4-9(12)7-8/h2-4,7,17H,5-6H2,1H3,(H2,13,14) |
InChI Key |
XISYNDLCJVGYLF-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC/C(=N\O)/N)C(=O)C1=CC(=CC=C1)F |
Canonical SMILES |
CN(CCC(=NO)N)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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